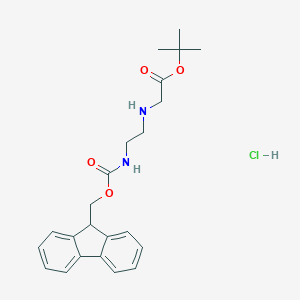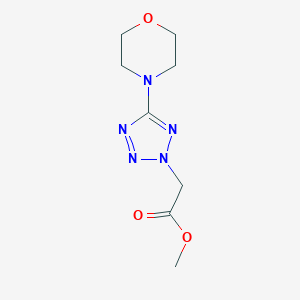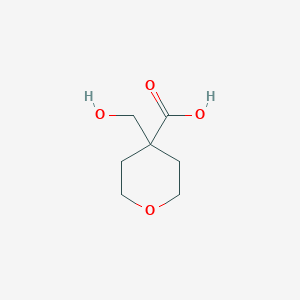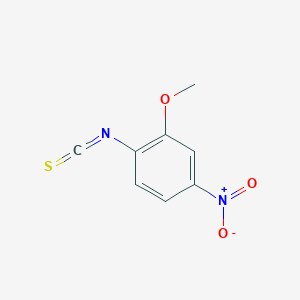
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that belongs to the family of cyclohexanones. This compound is of great interest to the scientific community due to its potential applications in various fields such as medicine, biochemistry, and material science.
作用机制
The mechanism of action of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is not fully understood. However, studies have suggested that this compound exerts its anti-tumor effects by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways that lead to cell death.
生化和生理效应
Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has low toxicity and is well tolerated in vivo. This compound has been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been shown to have a positive effect on lipid metabolism and glucose homeostasis.
实验室实验的优点和局限性
The advantages of using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one in lab experiments include its low toxicity and its potential applications in various fields of science. The limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis.
未来方向
There are several future directions for the study of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one. One future direction is the development of more efficient and cost-effective synthesis methods. Another future direction is the study of the structure-activity relationship of this compound in order to identify more potent analogs. In addition, the potential use of this compound as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders should be explored. Finally, the development of novel polymers using 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one as a starting material should be investigated.
Conclusion:
In conclusion, 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chemical compound that has shown promising results in various fields of science. The synthesis of this compound is complex, but it has low toxicity and potential applications in medicine, biochemistry, and material science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use as a therapeutic agent for various diseases.
合成方法
The synthesis of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one can be achieved through a multistep process. The first step involves the reaction of cyclohexanone with isopropenyl acetate in the presence of a base catalyst such as sodium hydroxide. This reaction results in the formation of 2-isopropenylcyclohexanone. The second step involves the addition of a methyl group to the 2-position of the cyclohexanone ring using a Grignard reagent such as methylmagnesium bromide. The final step involves the reaction of the resulting compound with a hydroxyalkylating agent such as 2-chloro-2-hydroxypropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one.
科学研究应用
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that 6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one has anti-tumor properties and can induce apoptosis in cancer cells. In biochemistry, this compound has been studied for its potential use as a chiral building block in the synthesis of complex organic molecules. In material science, this compound has been studied for its potential use as a starting material for the synthesis of novel polymers.
属性
CAS 编号 |
165327-20-8 |
|---|---|
产品名称 |
6-(2-Hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
6-(2-hydroxypropan-2-yl)-3-methyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-5-6-10-9(2)7-8-11(12(10)14)13(3,4)15/h5,9-11,15H,1,6-8H2,2-4H3 |
InChI 键 |
SDOGCOVZQFMFJM-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
规范 SMILES |
CC1CCC(C(=O)C1CC=C)C(C)(C)O |
同义词 |
Cyclohexanone, 6-(1-hydroxy-1-methylethyl)-3-methyl-2-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



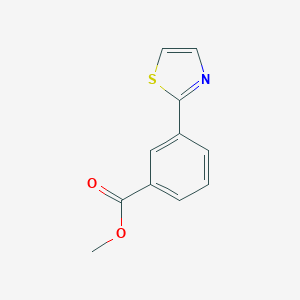
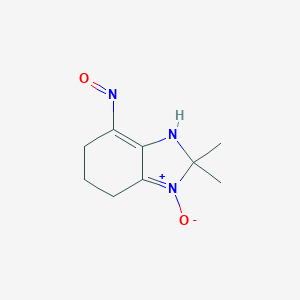

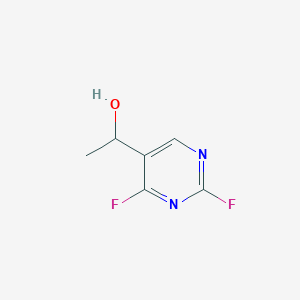
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
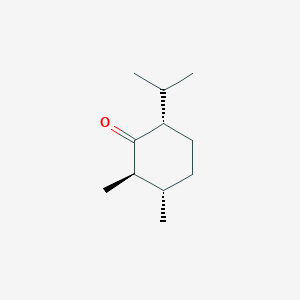
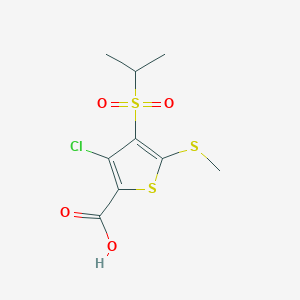


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)
